![molecular formula C19H25NO3 B1385314 N-[3-(2-Ethoxyethoxy)benzyl](4-methoxyphenyl)-methanamine CAS No. 1040686-59-6](/img/structure/B1385314.png)
N-[3-(2-Ethoxyethoxy)benzyl](4-methoxyphenyl)-methanamine
Overview
Description
N-3-(2-Ethoxyethoxy)benzyl-methanamine is a specialty product used for proteomics research . It has a molecular formula of C19H25NO3 and a molecular weight of 315.41 .
Chemical Reactions Analysis
The search results do not provide specific information on the chemical reactions involving N-3-(2-Ethoxyethoxy)benzyl-methanamine .Physical And Chemical Properties Analysis
N-3-(2-Ethoxyethoxy)benzyl-methanamine has a molecular formula of C19H25NO3 and a molecular weight of 315.41 . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Analytical Method Development
- Detection and Quantification Methodology : A case of intoxication involving a similar compound, 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), led to the development of a high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method. This demonstrates the importance of such compounds in toxicological analysis and the need for precise detection techniques (Poklis et al., 2014).
Synthesis and Chemical Analysis
Synthesis of Derivatives : The synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives via in-situ generation of densely functionalized iminophosphoranes, using a novel isocyanide-based four-component reaction, highlights the chemical versatility and potential for creating a wide range of derivatives for various applications (Ramazani et al., 2012).
Structure-Activity Relationship Studies : Research on a series of N-benzylpiperidine analogues, which includes compounds structurally similar to N-3-(2-Ethoxyethoxy)benzyl-methanamine, provides insight into how slight structural variations can significantly affect biological activity, specifically regarding their affinity for the dopamine transporter (DAT) (Greiner et al., 2003).
Bioactive Compound Development
- Antidepressant-like Activity : Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound structurally related to N-3-(2-Ethoxyethoxy)benzyl-methanamine, were identified as promising antidepressant drug candidates. These compounds were designed as biased agonists of serotonin 5-HT1A receptors and exhibited potent antidepressant-like activity in preclinical models (Sniecikowska et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[[3-(2-ethoxyethoxy)phenyl]methyl]-1-(4-methoxyphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-22-11-12-23-19-6-4-5-17(13-19)15-20-14-16-7-9-18(21-2)10-8-16/h4-10,13,20H,3,11-12,14-15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWAAUGADKUQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)CNCC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2-Ethoxyethoxy)benzyl](4-methoxyphenyl)-methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.